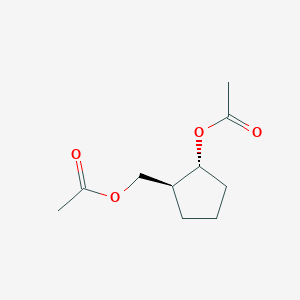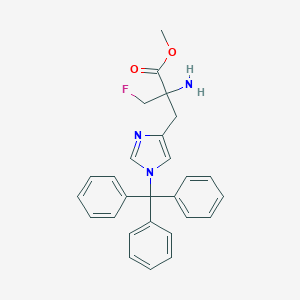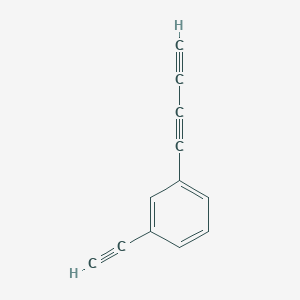
1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene, commonly known as BDEB, is a chemical compound with potential applications in various scientific research fields. BDEB has a unique molecular structure that makes it an attractive candidate for studying the mechanisms of various biological and chemical processes.
Scientific Research Applications
BDEB has been extensively used in various scientific research fields, including organic chemistry, materials science, and biology. In organic chemistry, BDEB has been used as a building block for the synthesis of various organic compounds. It has also been used as a fluorescent probe for studying the binding interactions of small molecules with biological macromolecules. In materials science, BDEB has been used as a precursor for the synthesis of various polymers and organic materials.
Mechanism Of Action
BDEB is known to interact with various biological macromolecules, including proteins and nucleic acids. It has been shown to bind to the active site of enzymes and inhibit their activity. BDEB has also been shown to interact with DNA and RNA, leading to changes in their structure and function.
Biochemical And Physiological Effects
BDEB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including proteases and kinases. BDEB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, BDEB has been shown to have anti-inflammatory properties, making it a potential candidate for treating various inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using BDEB in lab experiments is its unique molecular structure, which makes it an attractive candidate for studying various biological and chemical processes. Additionally, BDEB is relatively easy to synthesize and is readily available. However, one of the major limitations of using BDEB in lab experiments is its potential toxicity. BDEB has been shown to be toxic to certain cell types, and caution should be taken when handling this compound.
Future Directions
There are several potential future directions for research involving BDEB. One potential area of research is the development of BDEB-based fluorescent probes for studying the binding interactions of small molecules with biological macromolecules. Another potential area of research is the development of BDEB-based materials for use in various applications, including drug delivery and tissue engineering. Additionally, further research is needed to fully understand the mechanism of action of BDEB and its potential applications in various scientific research fields.
In conclusion, BDEB is a unique chemical compound with potential applications in various scientific research fields. Its unique molecular structure makes it an attractive candidate for studying various biological and chemical processes. Further research is needed to fully understand the mechanism of action of BDEB and its potential applications in various scientific research fields.
Synthesis Methods
BDEB can be synthesized through a multi-step process involving the coupling of two different alkynes and an aryl halide. One of the most commonly used methods for synthesizing BDEB involves the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkynyl metal reagent in the presence of a palladium catalyst. This method is known for its high yield and excellent selectivity.
properties
CAS RN |
154746-20-0 |
|---|---|
Product Name |
1-(Buta-1,3-diyn-1-yl)-3-ethynylbenzene |
Molecular Formula |
C12H6 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-buta-1,3-diynyl-3-ethynylbenzene |
InChI |
InChI=1S/C12H6/c1-3-5-7-12-9-6-8-11(4-2)10-12/h1-2,6,8-10H |
InChI Key |
OZQLQZISTMXHDY-UHFFFAOYSA-N |
SMILES |
C#CC#CC1=CC=CC(=C1)C#C |
Canonical SMILES |
C#CC#CC1=CC=CC(=C1)C#C |
synonyms |
Benzene, 1-(1,3-butadiynyl)-3-ethynyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



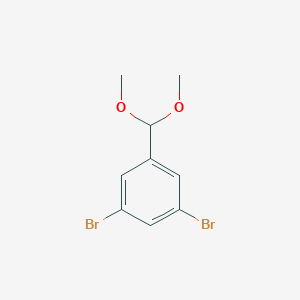
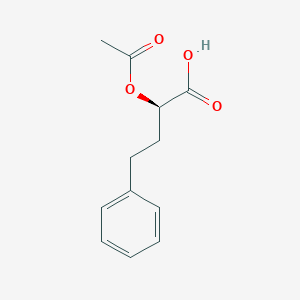
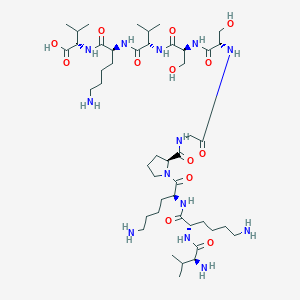
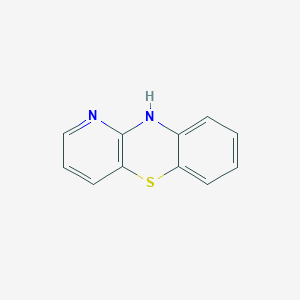
![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
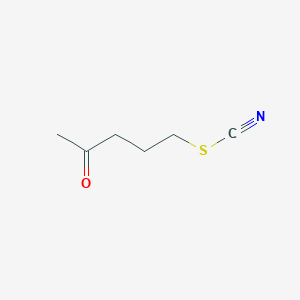
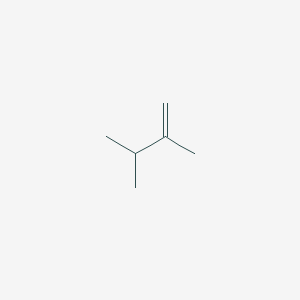
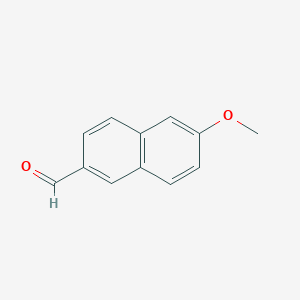
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)
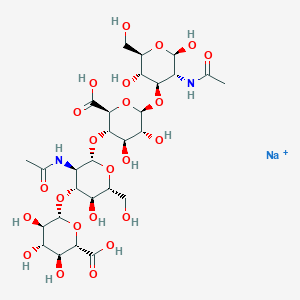
![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
